6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound that belongs to the class of nitrochromenes This compound is characterized by its unique structure, which includes a nitro group attached to a hexahydrochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 4a,5,6,7,8,8a-hexahydrochromen-4-one using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly nitrating agents and solvents is often explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6-amino-4a,5,6,7,8,8a-hexahydrochromen-4-one.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is primarily related to its ability to interact with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can then interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, induction of oxidative stress, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
2,5,5,8a-Tetramethyl-2,3,4,4a,6,8-hexahydrochromen-7-one: Another structurally related compound with different functional groups and applications.
Uniqueness
6-Nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-nitro-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H11NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
RBCXMKCIPOXICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1[N+](=O)[O-])C(=O)C=CO2 |
Origin of Product |
United States |
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